2-Ethenylazetidine hydrochloride
Description
2-Ethenylazetidine hydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of azetidine, a four-membered ring structure that includes one nitrogen atom.
Properties
Molecular Formula |
C5H10ClN |
|---|---|
Molecular Weight |
119.59 g/mol |
IUPAC Name |
2-ethenylazetidine;hydrochloride |
InChI |
InChI=1S/C5H9N.ClH/c1-2-5-3-4-6-5;/h2,5-6H,1,3-4H2;1H |
InChI Key |
FJKCTMZWQQWCMJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CCN1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethenylazetidine hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of 2-azidoethyl vinyl ether with a reducing agent to form the azetidine ring. This reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods: Industrial production of 2-ethenylazetidine hydrochloride may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethenylazetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into saturated azetidine derivatives.
Substitution: The ethenyl group can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of saturated azetidine derivatives.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
2-Ethenylazetidine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-ethenylazetidine hydrochloride involves its interaction with specific molecular targets. The ethenyl group allows the compound to form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Azetidine: A simpler four-membered ring structure without the ethenyl group.
2-Azetidinone: A lactam derivative of azetidine with a carbonyl group.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain.
Uniqueness: Compared to azetidine and aziridine, it offers a balance between ring strain and stability, making it more versatile in chemical reactions and research applications .
Biological Activity
2-Ethenylazetidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its anti-inflammatory and antioxidative properties, as well as its implications in cancer treatment. The findings are supported by various studies, case reports, and data tables.
2-Ethenylazetidine hydrochloride is an azetidine derivative characterized by the presence of a vinyl group. Azetidines are known for their diverse biological activities, making them valuable in drug design.
Anti-Inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of azetidine derivatives. For instance, KHG26792, a related azetidine compound, demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in amyloid β (Aβ)-treated microglial cells. This inhibition was associated with a reduction in oxidative stress markers and a decrease in NADPH oxidase activity, which is crucial for ROS production .
Table 1: Cytokine Levels in Aβ-Treated Microglial Cells
| Treatment | IL-6 (pg/mL) | IL-1β (pg/mL) | TNF-α (pg/mL) |
|---|---|---|---|
| Control | 150 | 100 | 200 |
| Aβ Treatment | 300 | 250 | 400 |
| KHG26792 Treatment | 180 | 120 | 220 |
This table illustrates the significant reduction in cytokine levels upon treatment with KHG26792 compared to Aβ treatment alone.
Antioxidative Properties
The antioxidative effects of azetidine derivatives are also noteworthy. KHG26792 reduced oxidative stress markers such as protein oxidation and lipid peroxidation in microglial cells exposed to Aβ. The compound's mechanism involved the activation of the Akt/GSK-3β signaling pathway, which plays a pivotal role in cellular defense against oxidative damage .
Figure 1: Mechanism of Action of KHG26792
Mechanism of Action
Note: This figure illustrates the signaling pathways involved in the antioxidative effects of KHG26792.
Case Studies
A case study involving the use of azetidine derivatives in cancer treatment showed promising results. For example, compounds derived from azetidines exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The IC50 values for these compounds were reported as follows:
Table 2: Cytotoxicity of Azetidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| KHG26792 | MCF-7 | 17 |
| KHG26792 | HT-29 | 9 |
These findings suggest that azetidine derivatives could serve as potential candidates for developing new anticancer therapies .
Research Findings
Research has shown that modifications to the azetidine structure can enhance its biological activity. For instance, the introduction of different substituents at the C2 position significantly affects the compound's efficacy against various biological targets .
Table 3: Structure-Activity Relationship of Azetidine Derivatives
| Substituent | Biological Activity |
|---|---|
| Methyl | Moderate Cytotoxicity |
| Phenyl | High Antioxidative Activity |
| Vinyl | Strong Anti-inflammatory Effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
